N-(3-chlorophenyl)-4-nitrobenzamide CAS 2585-29-7 properties
N-(3-chlorophenyl)-4-nitrobenzamide CAS 2585-29-7 properties
An In-Depth Technical Guide to N-(3-chlorophenyl)-4-nitrobenzamide (CAS 2585-29-7)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(3-chlorophenyl)-4-nitrobenzamide, a compound of interest in medicinal chemistry and drug development. We will delve into its physicochemical properties, synthesis, potential biological activities, and safety considerations, offering insights grounded in established scientific principles.
Introduction: The Significance of the Benzamide Scaffold
Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Their prevalence stems from the amide bond's stability and its capacity to form crucial hydrogen bonds with biological targets. The incorporation of various substituents onto the phenyl rings allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. N-(3-chlorophenyl)-4-nitrobenzamide is a member of this versatile class of compounds, featuring a chlorinated phenyl ring and a nitro-substituted benzoyl moiety. The presence of the electron-withdrawing nitro group and the halogen substituent suggests the potential for unique biological activities, making it a subject of interest for further investigation.[3][4]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for N-(3-chlorophenyl)-4-nitrobenzamide.
| Property | Value | Source |
| CAS Number | 2585-29-7 | |
| Molecular Formula | C₁₃H₉ClN₂O₃ | [5][6] |
| Molecular Weight | 276.67 g/mol | [5][6] |
| IUPAC Name | N-(3-chlorophenyl)-4-nitrobenzamide | |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[3] |
| Melting Point | Not explicitly available in the search results | |
| Solubility | Expected to have low water solubility | Inferred from similar compounds[7] |
| XLogP3 | 3.1 - 3.8 | [5][6] |
Synthesis and Characterization
The synthesis of N-(3-chlorophenyl)-4-nitrobenzamide can be readily achieved through standard amide coupling reactions. The Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base, is a common and efficient method.[3]
Synthetic Workflow
The synthesis involves the reaction of 3-chloroaniline with 4-nitrobenzoyl chloride in a suitable solvent, such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of N-(3-chlorophenyl)-4-nitrobenzamide.
Experimental Protocol: Schotten-Baumann Reaction
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Dissolution of Amine: Dissolve 3-chloroaniline (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Acyl Chloride: To this solution, add 4-nitrobenzoyl chloride (1.0 equivalent) portion-wise while stirring.
-
Base Addition: After a few minutes, add triethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure N-(3-chlorophenyl)-4-nitrobenzamide.
Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.[3][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the N-H and C=O stretching of the amide bond, as well as the N-O stretching of the nitro group.
Potential Biological Activities and Applications
While specific biological data for N-(3-chlorophenyl)-4-nitrobenzamide is not extensively available in the provided search results, the structural motifs present suggest several areas of potential therapeutic interest.
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Antimicrobial and Antiparasitic Activity: Nitroaromatic compounds have a well-documented history as antimicrobial agents. The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that are toxic to the cells.[4] Benzamide derivatives have also shown activity against various pathogens, including kinetoplastid parasites.[9]
-
Anticancer Potential: The benzamide scaffold is present in several approved anticancer drugs. The substitution pattern on the phenyl rings can be tailored to achieve selective inhibition of cancer-related targets. Some nitrobenzamides have been investigated for their cytotoxic effects on cancer cell lines.[4]
-
Neurological and Psychiatric Applications: Substituted benzamides are a well-established class of antipsychotic drugs that act as dopamine receptor antagonists.[1] The specific substitution pattern of N-(3-chlorophenyl)-4-nitrobenzamide would determine its potential for CNS activity.
-
Enzyme Inhibition: The amide linkage and aromatic rings can participate in various interactions with enzyme active sites, making this compound a candidate for screening against a range of enzymatic targets.[10]
Caption: Potential therapeutic applications of the core scaffold.
Safety and Handling
Given the chemical nature of N-(3-chlorophenyl)-4-nitrobenzamide, appropriate safety precautions must be observed in the laboratory. The following guidelines are based on data for structurally related compounds.[7][11]
-
Hazard Identification: This compound may be harmful if swallowed, and may cause skin and eye irritation.[7][11][12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
First-Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[13]
Conclusion
N-(3-chlorophenyl)-4-nitrobenzamide is a synthetically accessible compound with a chemical structure that suggests a range of potential biological activities. Its benzamide core, coupled with chloro and nitro substitutions, makes it an attractive candidate for screening in drug discovery programs targeting infectious diseases, cancer, and neurological disorders. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational understanding of its properties to aid researchers in their investigations.
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
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